
N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide, also known as CCPA, is a potent and selective agonist of the A1 adenosine receptor. This compound has been widely used in scientific research to study the role of A1 adenosine receptors in various physiological and pathological processes.
Mecanismo De Acción
N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide selectively binds to and activates A1 adenosine receptors, leading to the inhibition of adenylate cyclase and the decrease of intracellular cAMP levels. This results in the activation of potassium channels, the inhibition of calcium channels, and the hyperpolarization of cell membranes. The activation of A1 adenosine receptors also leads to the inhibition of neurotransmitter release, including glutamate, acetylcholine, and dopamine.
Biochemical and Physiological Effects
N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. In the central nervous system, N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide has been shown to inhibit synaptic transmission, reduce excitotoxicity, and protect against ischemic injury. In the cardiovascular system, N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide has been shown to reduce heart rate, blood pressure, and myocardial oxygen consumption. N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide has also been shown to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide has several advantages for lab experiments. It is a highly selective agonist of the A1 adenosine receptor, which allows for the specific activation of this receptor. N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide is also stable and can be easily synthesized in large quantities. However, N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide has some limitations for lab experiments. It has a short half-life and rapidly metabolized in vivo, which limits its use in long-term studies. N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide also has poor solubility in water, which requires the use of organic solvents for its administration.
Direcciones Futuras
For research include the development of more potent and selective A1 adenosine receptor agonists, the investigation of the downstream signaling pathways activated by A1 adenosine receptor activation, and the study of the role of A1 adenosine receptors in other physiological systems, such as the immune system and the gastrointestinal tract.
Métodos De Síntesis
N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide can be synthesized by reacting 2-chloroacetyl chloride with 4-cyanopyrazole in the presence of triethylamine to obtain 2-(4-cyanopyrazol-1-yl)acetamide. This intermediate product is then reacted with 1-cyano-1-cyclopropanecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to obtain N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide. The synthesis method of N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide has been widely used in scientific research to study the role of A1 adenosine receptors in various physiological and pathological processes. A1 adenosine receptors are widely distributed in the central nervous system and play a crucial role in regulating neuronal activity, cerebral blood flow, and neurotransmitter release. N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide has been used to study the effects of A1 adenosine receptor activation on synaptic transmission, long-term potentiation, and neuroprotection.
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-12(8-14,10-2-3-10)16-11(18)7-17-6-9(4-13)5-15-17/h5-6,10H,2-3,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMHATITMCHOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2C=C(C=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate](/img/no-structure.png)
![2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2711538.png)

![(6-Propan-2-yloxypyridin-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2711542.png)


![N-[4-(1-oxa-4-azaspiro[4.5]dec-4-ylsulfonyl)phenyl]acetamide](/img/structure/B2711547.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2711548.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2711549.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide](/img/structure/B2711550.png)

![(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2711556.png)

![N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2711558.png)